
N,N-Dimethylaminoethylnitrosoethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethylaminoethylnitrosoethylurea, also known as DEM, is a chemical compound that has been extensively studied for its potential use in scientific research. DEM is a nitrosourea derivative that has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N,N-Dimethylaminoethylnitrosoethylurea involves the formation of reactive intermediates that can cause DNA damage. This compound has been shown to induce the formation of DNA adducts, which can lead to cell death. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in DNA repair.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce oxidative stress and alter cellular metabolism. Additionally, this compound has been shown to have effects on the immune system, including the inhibition of lymphocyte proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-Dimethylaminoethylnitrosoethylurea in lab experiments is its ability to induce DNA damage and inhibit cell growth, making it a useful tool for studying cellular processes. However, this compound can also be toxic and may have off-target effects, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving N,N-Dimethylaminoethylnitrosoethylurea. One area of interest is the development of more targeted derivatives of this compound that can selectively induce DNA damage in cancer cells. Additionally, further studies are needed to better understand the mechanisms underlying the biochemical and physiological effects of this compound. Finally, there is potential for the use of this compound in combination with other chemotherapeutic agents to enhance their efficacy.
Métodos De Síntesis
N,N-Dimethylaminoethylnitrosoethylurea can be synthesized through the reaction of N,N-dimethylaminoethylamine with nitrosourea. The reaction is typically carried out in a solvent such as chloroform or acetone.
Aplicaciones Científicas De Investigación
N,N-Dimethylaminoethylnitrosoethylurea has been used in various scientific research applications, particularly in the field of cancer research. Studies have shown that this compound has potential as a chemotherapeutic agent due to its ability to induce DNA damage and inhibit cell growth.
Propiedades
Número CAS |
142713-74-4 |
|---|---|
Fórmula molecular |
C9H8N4O3S2 |
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
1-[2-(dimethylamino)ethyl]-3-ethyl-1-nitrosourea |
InChI |
InChI=1S/C7H16N4O2/c1-4-8-7(12)11(9-13)6-5-10(2)3/h4-6H2,1-3H3,(H,8,12) |
Clave InChI |
JQWUXQRFTBGVEB-UHFFFAOYSA-N |
SMILES |
CCNC(=O)N(CCN(C)C)N=O |
SMILES canónico |
CCNC(=O)N(CCN(C)C)N=O |
Sinónimos |
DMENEU N,N-dimethylaminoethylnitrosoethylurea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



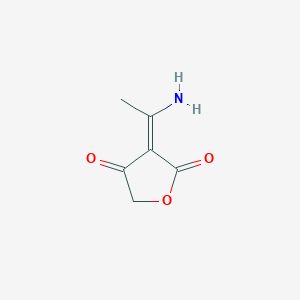
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-5-hydroxy-6-methyl-3,4-bis[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B232666.png)

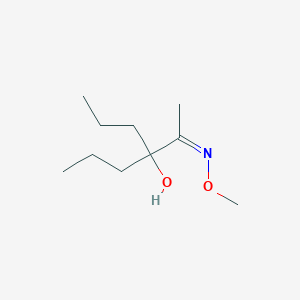
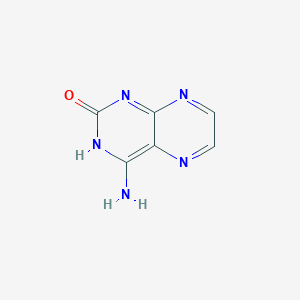
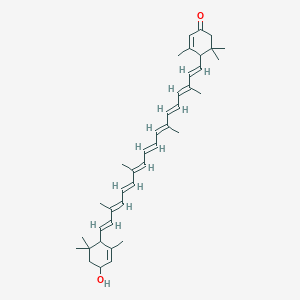
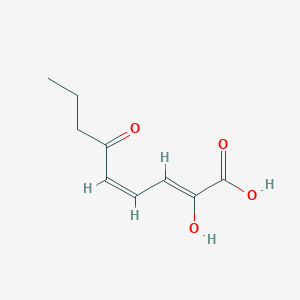
![2-O-methyl 4a-O-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,7,8,8a,10,11,12,14b-dodecahydropicene-2,4a-dicarboxylate](/img/structure/B232742.png)

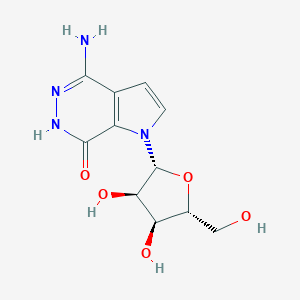
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(4S,5R,13S,18S)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B232774.png)


